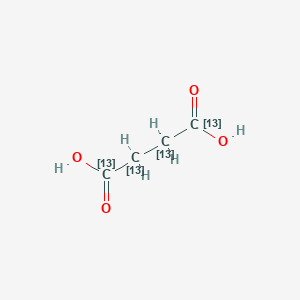

Succinic acid-13C4

Overview

Description

Succinic acid-13C4 is the 13C labeled Succinic acid. It is a potent and orally active anxiolytic agent. Succinic acid is an intermediate product of the tricarboxylic acid cycle. It can be used as a precursor of many industrially important chemicals in food, chemical, and pharmaceutical industries .

Synthesis Analysis

Succinic acid, a dicarboxylic acid produced as an intermediate of the tricarboxylic acid (TCA) cycle, is one of the most important platform chemicals for the production of various high value-added derivatives . As traditional chemical synthesis processes suffer from nonrenewable resources and environment pollution, succinic acid biosynthesis has drawn increasing attention as a viable, more environmentally friendly alternative .Molecular Structure Analysis

The molecular formula of Succinic acid-13C4 is 13C4H6O4. It has a molecular weight of 122.06 .Chemical Reactions Analysis

Succinate is an essential component of the Krebs or citric acid cycle and serves as an electron donor in the production of fumaric acid and FADH2 .Physical And Chemical Properties Analysis

Succinic acid is a water-soluble, colorless crystal with an acid taste. It has a melting point of 185–187° C (365–369° F) .Scientific Research Applications

Pharmacokinetics and Tissue Distribution Studies

- Scientific Field: Biomedical Research

- Application Summary: Succinic acid-13C4 is used in pharmacokinetic studies to distinguish between endogenous and exogenous succinic acid . This is important in understanding how succinic acid is absorbed, distributed, metabolized, and excreted in the body .

- Methods of Application: A surrogate analyte, succinic acid-13C4, is administered to mice, and its concentration is determined using mass spectrometry . The study evaluated the pharmacokinetic profiles and tissue distribution of succinic acid following a single intravenous or oral dose .

- Results: After a 10 mg/kg intravenous dose, the clearance, volume of distribution, and terminal half-life of 13C4 SA were 4574.5 mL/h/kg, 520.8 mL/kg, and 0.56 h, respectively . Oral 13C4 SA was absorbed and distributed quickly (bioavailability, 1.5%) at a dose of 100 mg/kg . The exposure was highest in the liver, followed by brown adipose tissue, white adipose tissue, and the kidneys .

Metabolic Engineering

- Scientific Field: Bioengineering

- Application Summary: Succinic acid-13C4 is used in metabolic engineering studies to understand the biosynthetic pathway of succinic acid . This is crucial in optimizing the microbial production of succinic acid .

- Methods of Application: Various metabolic engineering approaches are utilized, which mainly include redirecting carbon flux, balancing NADH/NAD+ ratios, and optimizing CO2 supplementation .

- Results: The study provides a comprehensive review of different succinic acid biosynthesis pathways, focusing on key enzymes and metabolic engineering approaches .

Biomolecular NMR

- Scientific Field: Structural Biology

- Application Summary: Succinic acid-13C4 is used in biomolecular Nuclear Magnetic Resonance (NMR) studies . This helps in understanding the structure and dynamics of biomolecules .

- Methods of Application: Succinic acid-13C4 is used as a standard in NMR studies .

- Results: The results of these studies contribute to the understanding of the structure and function of biomolecules .

Cosmetics and Skincare Products

- Scientific Field: Cosmetology

- Application Summary: Succinic acid-13C4 is included in skincare products and cosmetics as a moisturizing and skin-conditioning agent .

- Methods of Application: It is incorporated into various skincare formulations, where it helps to hydrate the skin and improve its texture .

- Results: The use of succinic acid in skincare products can lead to improved skin hydration and texture .

Food and Beverage Industry

- Scientific Field: Food Science

- Application Summary: Succinic acid-13C4 is used as an acidity regulator and flavor enhancer in food and beverage products .

- Methods of Application: It is added to various food and beverage products to regulate acidity and enhance flavor .

- Results: The addition of succinic acid can improve the taste and shelf-life of food and beverage products .

Pharmaceutical Industry

- Scientific Field: Pharmaceutical Sciences

- Application Summary: Succinic acid-13C4 is used as an excipient in drug formulations, especially in controlled-release formulations .

- Methods of Application: It is incorporated into drug formulations to control the release of the active pharmaceutical ingredient .

- Results: The use of succinic acid in drug formulations can lead to improved drug delivery and therapeutic efficacy .

Detergents

- Scientific Field: Industrial Chemistry

- Application Summary: Succinic acid-13C4 is used in the production of detergents . It acts as a builder in detergent formulations, enhancing cleaning efficiency .

- Methods of Application: It is incorporated into detergent formulations, where it helps to soften water and enhance the cleaning action of the detergent .

- Results: The use of succinic acid in detergents can lead to improved cleaning efficiency .

Cement Additives

- Scientific Field: Civil Engineering

- Application Summary: Succinic acid-13C4 is used as an additive in cement . It acts as a grinding aid and can improve the strength and workability of cement .

- Methods of Application: It is added to cement during the grinding process .

- Results: The addition of succinic acid can improve the performance characteristics of cement .

Soldering Fluxes

- Scientific Field: Electronics Manufacturing

- Application Summary: Succinic acid-13C4 is used in the production of soldering fluxes . It helps to clean metal surfaces and enhance the flow of solder .

- Methods of Application: It is incorporated into soldering flux formulations .

- Results: The use of succinic acid in soldering fluxes can lead to improved soldering performance .

Safety And Hazards

Future Directions

Succinic acid is widely used as a food additive, and its effects on sepsis, cancer, ataxia, and obesity were recently reported. Dietary drug exposure studies have been conducted to evaluate the in vivo efficacy of succinic acid, but limited pharmacokinetic information is available . Therefore, future research could focus on evaluating the pharmacokinetic profiles and tissue distribution of succinic acid .

properties

IUPAC Name |

(1,2,3,4-13C4)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1+1,2+1,3+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYFGRWQOYBRFD-JCDJMFQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2][13C](=O)O)[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584023 | |

| Record name | (~13~C_4_)Butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.059 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Succinic acid-13C4 | |

CAS RN |

201595-67-7 | |

| Record name | (~13~C_4_)Butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 201595-67-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

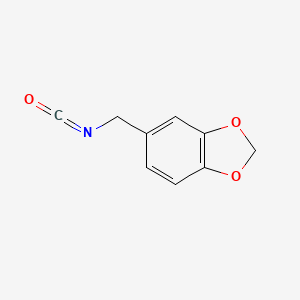

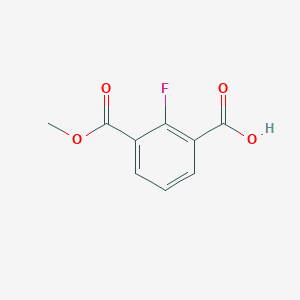

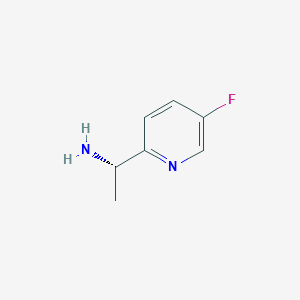

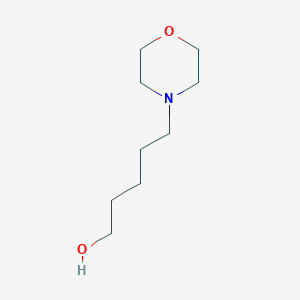

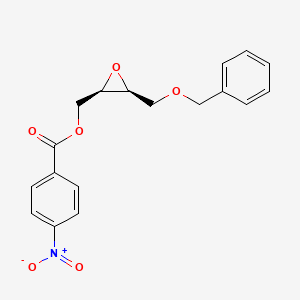

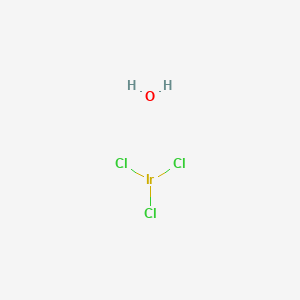

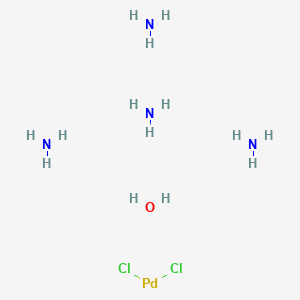

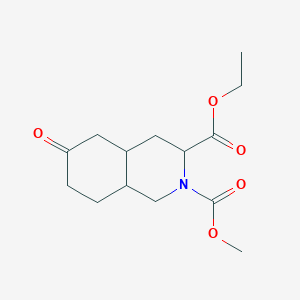

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.